Acetaldehyde-2,2,2-d3

Description

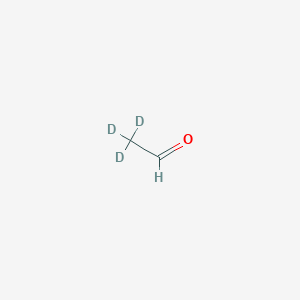

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterioacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173680 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19901-15-6 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Acetaldehyde-2,2,2-d3 in Deuterated Synthon Applications

Executive Summary

Acetaldehyde-2,2,2-d3 (CD₃CHO) represents a critical isotopic tool in the arsenal of modern drug development and metabolic profiling. Unlike its non-deuterated congener, this isotopologue offers a unique mass signature (+3 Da) and distinct spectroscopic properties arising from the deuterium-induced collapse of spin-spin coupling. Its primary utility lies in Kinetic Isotope Effect (KIE) studies to probe metabolic stability, as a mass spectrometry internal standard for quantifying biogenic amines, and as a deuterated building block in the synthesis of labeled pharmaceuticals.[1]

This guide provides a rigorous technical analysis of Acetaldehyde-2,2,2-d3, moving beyond basic data sheets to address the practical challenges of handling a volatile (BP: 21°C), reactive deuterated aldehyde.

Physicochemical Profile

The substitution of three methyl protons with deuterium atoms (

Table 1: Comparative Properties (d0 vs. d3)[1]

| Property | Acetaldehyde (Natural) | Acetaldehyde-2,2,2-d3 | Technical Implication |

| Formula | CH₃CHO | CD₃CHO | Mass shift of +3.018 Da for MS applications. |

| Molecular Weight | 44.05 g/mol | 47.07 g/mol | Essential for stoichiometric calculations in synthesis.[1] |

| Boiling Point | 20.2 °C | 21 °C (lit.)[1] | Critical: Exists near the gas-liquid transition at room temperature.[1][2] Requires cold handling.[1] |

| Density (25°C) | 0.785 g/mL | 0.838 g/mL | Higher density allows for phase separation behavior changes in extraction protocols.[1] |

| Refractive Index | 1.3316 | 1.332 | Useful for purity checks via refractometry.[1] |

| Isotopic Purity | N/A | ≥98 atom % D | High enrichment prevents "isotopic dilution" in quantitative MS.[1] |

| Flash Point | -38 °C | -34 °C | Extreme Flammability Hazard. |

Analyst Note: The boiling point of 21°C means this reagent will vaporize rapidly in a standard fume hood draft.[1] All volumetric aliquoting must occur at <4°C.[1]

Spectroscopic Characterization

Correct identification of Acetaldehyde-2,2,2-d3 relies on understanding how the CD₃ group alters standard NMR signals.

Proton NMR ( H-NMR)

In non-deuterated acetaldehyde (CH₃CHO), the spectrum is defined by vicinal coupling (

In Acetaldehyde-2,2,2-d3 (CD₃CHO):

-

Methyl Region (

2.2 ppm): Silent. No signal is observed (assuming 100% D).[1] Residual signal indicates isotopic impurity (CHD₂ or CH₂D species).[1] -

Aldehyde Region (

9.8 ppm): Singlet. The vicinal coupling to the methyl group is removed because the methyl protons are absent.[1]-

Nuance: A slight broadening may occur due to small long-range coupling with the deuterium nuclei (

), but at standard field strengths (300-400 MHz), it appears as a clean singlet.[1]

-

Carbon-13 NMR ( C-NMR)

-

Carbonyl Carbon: Appears as a singlet (or slightly shifted) near

200 ppm.[1] -

Methyl Carbon: Appears as a septet centered at

31 ppm.[1] This splitting arises from coupling to three deuterium atoms (Spin

Mechanistic Applications in Drug Development[5]

Metabolic Tracing & KIE

Acetaldehyde-2,2,2-d3 is used to probe the mechanism of aldehyde dehydrogenase (ALDH) and to track the metabolic fate of the acetyl group without label loss via enolization (C-D bonds are stronger and exchange slower than C-H bonds).

Diagram 1: Metabolic Fate Tracking

This pathway illustrates how the D3-label persists through oxidation to acetate, enabling differentiation from endogenous acetyl pools.[1]

Caption: Metabolic trajectory of the CD3 motif. The label remains intact during ALDH oxidation, allowing quantification of exogenous acetate formation.

Bioanalytical Derivatization

In LC-MS/MS analysis of neurotransmitters (e.g., dopamine, epinephrine), Acetaldehyde-d3 is used to form ethyl derivatives. The +3 Da shift shifts the analyte mass away from isobaric interferences and endogenous background.[1]

Experimental Protocol: Handling & Storage

Context: The most common failure mode with Acetaldehyde-d3 is evaporation or polymerization (trimerization to paraldehyde) due to improper storage.[1]

Protocol: "Cold-Chain" Aliquoting for Synthesis

Objective: To transfer specific quantities of Acetaldehyde-d3 for reaction without isotopic dilution or mass loss.

Materials:

-

Acetaldehyde-2,2,2-d3 (stored at -20°C).[4][]

-

Gas-tight syringe (Hamilton type) with chilled barrel.[1]

-

Reaction vessel with septum, pre-purged with Argon.[1]

-

Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).[1]

Workflow:

-

Equilibration: Remove the Acetaldehyde-d3 ampoule from the freezer. Immediately place it in an Ice/Water bath (0°C) . Do not let it warm to room temperature (21°C), or the vapor pressure will cause the liquid to spray upon opening.[1]

-

Syringe Prep: Place the gas-tight syringe in the freezer or on ice for 10 minutes prior to use. A warm syringe will cause the reagent to flash-boil inside the needle, leading to inaccurate dosing.[1]

-

Transfer:

-

Open the ampoule while it is still submerged in the ice bath.

-

Insert the chilled needle and withdraw the required volume slowly to prevent cavitation.[1]

-

Inject directly into the reaction solvent (which should be pre-cooled to <0°C) through a septum.[1]

-

Crucial: Ensure the needle tip is submerged in the solvent before depressing the plunger to capture any vapors.[1]

-

-

Resealing: If the ampoule is not empty, transfer the remainder to a Sure/Seal™ bottle or a vial with a Teflon-lined crimp cap immediately. Wrap the cap in Parafilm and return to -20°C storage.

Diagram 2: Volatile Reagent Handling Setup

Caption: Critical "Cold-Chain" transfer setup to prevent volatilization (BP 21°C) during experimental setup.

Safety & Stability

-

Polymerization: Like its non-deuterated counterpart, Acetaldehyde-d3 can polymerize to paraldehyde-d9 in the presence of trace acids. Recommendation: Purchase stabilized versions or use immediately upon opening.[1]

-

Peroxide Formation: Upon exposure to air, it can form explosive peroxides.[1][6] Store under inert atmosphere (Argon/Nitrogen).[1]

-

Toxicity: Acetaldehyde is a Group 1 Carcinogen (IARC).[1][2] The deuterated form should be treated with equal or greater caution due to the potential for altered metabolic clearance.[1]

References

-

Sigma-Aldrich. Acetaldehyde-2,2,2-d3 Product Specification & Safety Data Sheet. CAS 19901-15-6.[1][7][8] Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Link[1]

-

CDN Isotopes. Technical Data: Acetaldehyde-2,2,2-d3 (D-0682). Link

-

Green, A. M., et al. (2017).[1] "Selective deuteration illuminates the importance of tunneling in the unimolecular decay of Criegee intermediates."[1] Proceedings of the National Academy of Sciences, 114(47), 12372-12377.[1] (Demonstrates KIE application). Link[1]

Sources

- 1. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 3. Acetaldehyde(75-07-0) 1H NMR [m.chemicalbook.com]

- 4. Acetaldehyde-2,2,2-d3 D = 98atom , = 98 CP 19901-15-6 [sigmaaldrich.com]

- 6. ICSC 0009 - ACETALDEHYDE [inchem.org]

- 7. Acetaldehyde-2,2,2-d3 | Krackeler Scientific, Inc. [krackeler.com]

- 8. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to the Physical Properties of Deuterated Acetaldehyde

Introduction: The Significance of Deuterium in Modern Research

In the landscape of scientific research and pharmaceutical development, the substitution of hydrogen with its stable, non-radioactive isotope, deuterium, represents a subtle yet powerful strategy. This "heavy" hydrogen, possessing an additional neutron, forms a carbon-deuterium (C-D) bond that is significantly stronger and more resistant to cleavage than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is the cornerstone of deuteration chemistry. By strategically replacing hydrogen atoms with deuterium, scientists can modulate the metabolic fate of molecules, enhance their pharmacokinetic profiles, and elucidate complex reaction mechanisms.[1][2][3]

Acetaldehyde (CH₃CHO), a fundamental organic compound, serves as a prime model for understanding the impact of deuteration.[4] Its deuterated isotopologues, such as acetaldehyde-1-d₁ (CH₃CDO) and acetaldehyde-d₄ (CD₃CDO), are invaluable tools for researchers. They are employed as internal standards in mass spectrometry, as probes in vibrational spectroscopy to study molecular dynamics, and increasingly, as building blocks in the synthesis of deuterated pharmaceuticals designed for improved stability and efficacy.[5][6][7] This guide provides an in-depth exploration of the core physical properties of deuterated acetaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physical and Thermodynamic Properties

The introduction of deuterium, despite its chemical similarity to hydrogen, imparts measurable changes to the physical properties of acetaldehyde due to the increase in molecular mass. These subtle shifts in boiling point, melting point, and density are critical for designing purification processes, predicting behavior in solution, and ensuring accurate handling of these volatile compounds.

The primary distinction arises from the change in vibrational frequencies of the molecule's bonds, which slightly alters the strength of intermolecular forces like van der Waals interactions. A heavier molecule generally exhibits reduced vibrational motion, leading to a slightly more condensed state and, consequently, minor variations in physical constants.

Table 1: Comparative Physical Properties of Acetaldehyde and its Deuterated Isotopologues

| Property | Acetaldehyde (CH₃CHO) | Acetaldehyde-1-d₁ (CH₃CDO) | Acetaldehyde-d₄ (CD₃CDO) |

| CAS Number | 75-07-0 | 4122-13-8 | 1632-89-9 |

| Molecular Weight ( g/mol ) | 44.053[4] | 45.059[8] | 48.08[5][9][10] |

| Melting Point (°C) | -123.4[4] | Not Available | -125[5] |

| Boiling Point (°C at 760 mmHg) | 20.2[4] | 18.6[8] | 21[5] |

| Density (g/mL) | 0.784 (at 20°C)[4] | 0.765[8] | 0.856 (at 25°C)[5][11] |

| Refractive Index (n₂₀/D) | ~1.331 | 1.314[8] | 1.3321[5] |

| Vapor Pressure (at 20°C) | ~740 mmHg[12] | Not Available | ~726 mmHg (14.05 psi)[5][11] |

Spectroscopic Characterization: The Fingerprints of Deuteration

Spectroscopy is the definitive method for confirming isotopic incorporation and purity. The mass difference between hydrogen and deuterium creates distinct and predictable shifts in spectroscopic data.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is exceptionally sensitive to isotopic substitution. The frequency of a bond's vibration is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium atom results in a significant decrease in the vibrational frequency of that bond.

-

C-H vs. C-D Stretch: The most prominent change is in the aldehydic C-H stretch. In standard acetaldehyde, this appears as one or two moderate bands between 2830-2695 cm⁻¹.[13] In acetaldehyde-1-d₁ (CH₃CDO), the corresponding C-D stretch is expected to shift to a much lower wavenumber, typically around 2100-2200 cm⁻¹. This provides an unambiguous marker for deuteration at the formyl position.

-

Methyl Group Vibrations: For acetaldehyde-d₄ (CD₃CDO), the C-H stretching vibrations of the methyl group (typically ~2900 cm⁻¹) are replaced by C-D stretches at significantly lower frequencies.

-

Fingerprint Region: The entire fingerprint region of the spectrum is altered, as bending and rocking modes involving deuterium also shift to lower energies.[14][15][16] These complex changes provide a unique "fingerprint" for each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of nuclei. Deuteration profoundly alters ¹H NMR spectra.

-

Acetaldehyde (CH₃CHO): The standard ¹H NMR spectrum shows two signals: a doublet for the methyl protons (CH₃) around 2.2 ppm, split by the single aldehydic proton, and a quartet for the aldehydic proton (CHO) around 9.8 ppm, split by the three methyl protons.[17][18]

-

Acetaldehyde-1-d₁ (CH₃CDO): Deuterium is not observed in ¹H NMR. Therefore, the methyl protons are no longer split by the adjacent nucleus, resulting in the collapse of the doublet into a sharp singlet . The aldehydic quartet disappears entirely.

-

Acetaldehyde-d₄ (CD₃CDO): This molecule contains no protons and is therefore silent in a standard ¹H NMR spectrum, making it an excellent high-purity NMR solvent for certain applications.

Experimental Protocols

Trustworthy data relies on robust and validated experimental methodologies. The causality behind experimental choices is as critical as the steps themselves.

Protocol 1: Synthesis of Acetaldehyde-d₄ (Hydration of Acetylene-d₂)

This protocol is based on a classical method for preparing fully deuterated acetaldehyde.[19][20] The choice of a closed system is paramount due to the volatility and expense of the deuterated starting materials.

Objective: To synthesize acetaldehyde-d₄ via the catalyzed hydration of acetylene-d₂.

Materials:

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Acetylene-d₂ (C₂D₂, generated from CaC₂ and D₂O)

-

Mercuric sulfate (HgSO₄)

-

Phosphoric acid-d₃ (D₃PO₄, prepared from P₂O₅ and D₂O)

-

Closed-system glass reaction apparatus with a gas inlet, condenser, and collection flask cooled in a dry ice/acetone bath.

Methodology:

-

Catalyst Preparation (The "Why"): A solution of mercuric sulfate in deuterium oxide and deuterated phosphoric acid is prepared. The acid protonates (or in this case, "deuteronates") the acetylene, making it more susceptible to nucleophilic attack, while the mercuric ion acts as a Lewis acid catalyst to activate the alkyne bond. Using deuterated reagents (D₂O, D₃PO₄) is critical to prevent unwanted H/D exchange and maintain high isotopic purity.

-

Reaction Setup: Assemble the glass reaction apparatus, ensuring all joints are sealed. The collection flask is submerged in a dry ice/acetone bath (-78°C) to trap the highly volatile acetaldehyde-d₄ product.

-

Initiation: Gently bubble the acetylene-d₂ gas through the catalyst solution at a controlled rate. The reaction is exothermic and may require initial gentle heating to start, but should be monitored to prevent overheating and polymerization.

-

Product Collection: The product, deutero-acetaldehyde (boiling point 21°C), along with unreacted D₂O and acetylene-d₂, will distill over. The cold trap effectively captures the acetaldehyde-d₄ as a liquid.[19]

-

Purification (The "Why"): The collected condensate will be a mixture. A subsequent fractional distillation is required. This step separates the lower-boiling acetaldehyde-d₄ from the higher-boiling deuterium oxide. Careful temperature control during distillation is essential for achieving high purity. The final product should be stored under an inert atmosphere at -20°C to prevent polymerization and oxidation.[5]

Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To verify the isotopic incorporation in a sample of deuterated acetaldehyde.

Methodology:

-

Sample Preparation (The "Why"): Due to its low boiling point, acetaldehyde is best analyzed as a gas or a cooled liquid film. For a gas-phase spectrum, a small amount of the liquid is injected into an evacuated gas cell. This minimizes intermolecular interactions that can broaden spectral bands. Alternatively, for a liquid-phase spectrum, a single drop is placed between two KBr or NaCl salt plates, which are then quickly mounted and scanned to minimize evaporation. Salt plates are used because they are transparent to IR radiation.

-

Background Scan: A background spectrum of the empty gas cell or clean salt plates is collected. This is a self-validating step; the instrument records ambient atmospheric absorbances (e.g., CO₂, H₂O), which are then mathematically subtracted from the sample spectrum to ensure the final data represents only the analyte.

-

Sample Scan: The prepared sample is scanned. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

Examine the region from 2600-3000 cm⁻¹. For a CH₃CDO sample, look for the absence of the characteristic aldehydic C-H stretch (~2720 cm⁻¹) and the presence of methyl C-H stretches.

-

Examine the region from 2000-2300 cm⁻¹. Look for the emergence of a strong C-D stretching band, confirming deuteration at the formyl position.

-

Compare the full spectrum against a reference spectrum of non-deuterated acetaldehyde to confirm shifts across the entire fingerprint region.[14][16][21]

-

Conclusion

The physical properties of deuterated acetaldehyde are not mere academic data points; they are the foundational knowledge required for its effective application in advanced research. From the subtle shift in boiling point that dictates purification strategies to the dramatic changes in NMR and IR spectra that enable precise characterization, understanding these properties is paramount. For professionals in drug development, leveraging the kinetic isotope effect through deuteration offers a proven pathway to creating more stable, safer, and more effective medicines.[2][3] This guide serves as a technical resource to empower scientists in harnessing the unique potential of deuterated acetaldehyde in their pursuit of innovation.

References

-

Zanetti, J. E., & Sickman, D. V. (1936). Deutero-acetaldehyde (Acetaldehyde-d4). Journal of the American Chemical Society, 58(10), 2034–2036. [Link]

-

FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)... ResearchGate. [Link]

-

H. C. Allen, Jr. and L. C. Leitch. THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry. [Link]

-

Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]

-

THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Science Publishing. [Link]

-

Acetaldehyde. PubChem, NIH. [Link]

-

NMR spectrum of acetaldehyde. YouTube. [Link]

-

Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. PMC, NIH. [Link]

-

Show how to make these deuterium-labeled compounds... Vaia. [Link]

-

THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. ResearchGate. [Link]

-

Acetaldehyde. Wikipedia. [Link]

-

Deuterated Drug Development. Isotope Science / Alfa Chemistry. [Link]

-

Acetaldehyde. NIST WebBook. [Link]

-

A Primer of Deuterium in Drug Design. Taylor & Francis Online. [Link]

-

Acetaldehyde (data page). Wikipedia. [Link]

-

IR Spectroscopy Tutorial: Aldehydes. University of Calgary. [Link]

-

Draw the NMR Spectrum of CH3CHO (acetaldehyde, ethanal). YouTube. [Link]

-

Acetaldehyde. UCLA Chemistry. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. LinkedIn. [Link]

-

Applications of Deuterium in medicinal chemistry. Biojiva. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. biojiva.com [biojiva.com]

- 4. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 5. ACETALDEHYDE-D4 CAS#: 1632-89-9 [amp.chemicalbook.com]

- 6. Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 | Benchchem [benchchem.com]

- 7. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. 乙醛-d4 ≥99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

Acetaldehyde-d3: A Comprehensive Technical Guide for Advanced Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of Acetaldehyde-d3 (CD3CHO), a deuterated isotopologue of acetaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the fundamental properties, synthesis, spectroscopic characterization, and critical applications of this stable isotope-labeled compound. By leveraging the kinetic isotope effect, Acetaldehyde-d3 serves as an invaluable tool in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative bioanalysis. This guide synthesizes field-proven insights with technical data to provide a comprehensive resource for the effective utilization of Acetaldehyde-d3 in a laboratory setting.

Introduction: The Significance of Deuterated Acetaldehyde

Acetaldehyde (CH3CHO) is a pivotal organic compound with widespread industrial applications and significant biological relevance.[1] It is a key intermediate in the synthesis of various chemicals and pharmaceuticals and is also the primary metabolite of ethanol in the body, implicated in the toxic effects of alcohol consumption.[2][3] The substitution of hydrogen with its stable isotope, deuterium, to yield Acetaldehyde-d3 (CD3CHO), provides a powerful tool for researchers. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon makes deuterated compounds, such as Acetaldehyde-d3, indispensable for a range of applications in drug development and metabolic research.

Core Properties of Acetaldehyde-d3

A thorough understanding of the physicochemical properties of Acetaldehyde-d3 is fundamental to its effective application.

| Property | Value | Source(s) |

| Chemical Formula | C2HD3O | [4] |

| Linear Formula | CD3CHO | [5] |

| Molecular Weight | 47.07 g/mol | [4][5] |

| CAS Number | 19901-15-6 | [4][5] |

| Synonyms | Acetaldehyde-2,2,2-d3, 2,2,2-trideuterioacetaldehyde | |

| Physical Form | Liquid | [6] |

| Boiling Point | ~21 °C | [6] |

| Density | ~0.838 g/mL at 25 °C | [5] |

Synthesis and Purification of Acetaldehyde-d3

The reliable synthesis of high-purity Acetaldehyde-d3 is crucial for its use in sensitive analytical applications. A well-established method involves the base-catalyzed hydrogen-deuterium exchange of acetaldehyde with deuterium oxide.

Synthesis Protocol: Base-Catalyzed H/D Exchange

This protocol is adapted from the method described by Baldwin and Pudussery (1968).[4] The underlying principle is the exchange of the acidic α-protons of acetaldehyde with deuterium from deuterium oxide in the presence of a mild base, such as pyridine.

Materials:

-

Acetaldehyde (CH3CHO)

-

Deuterium oxide (D2O, 99.8 atom % D)

-

Pyridine

-

Nitrogen gas

Step-by-Step Methodology:

-

In a sealed tube, combine acetaldehyde (4.0 M) and pyridine (0.4 M) in deuterium oxide.

-

Heat the mixture for 12 hours. The pyridine catalyzes the enolization of acetaldehyde, allowing for the exchange of the methyl protons with deuterium from the solvent.

-

After heating, cool the reaction mixture.

-

Recover the deuterated acetaldehyde by distillation under a nitrogen atmosphere. This initial exchange results in approximately 83% deuterium incorporation in the methyl group.[4]

-

To achieve high isotopic purity, repeat the exchange process two more times with fresh deuterium oxide and pyridine.

-

The final product, 2,2,2-trideuterioacetaldehyde, is obtained with an isotopic purity of approximately 99% deuterium in the methyl group.[4]

Purification: The final product can be purified by fractional distillation to remove any remaining starting material, pyridine, and water. Due to the volatile nature of acetaldehyde, all distillation procedures should be conducted using a cooled receiving flask.

Spectroscopic Characterization

The identity and purity of Acetaldehyde-d3 are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the isotopic labeling of Acetaldehyde-d3.

-

¹H NMR: In the ¹H NMR spectrum of unlabeled acetaldehyde, the methyl protons (CH3) appear as a doublet around δ 2.2 ppm, and the aldehydic proton (CHO) appears as a quartet around δ 9.8 ppm. For Acetaldehyde-d3 (CD3CHO), the doublet corresponding to the methyl protons will be absent. The signal for the remaining aldehydic proton will appear as a singlet around δ 9.8 ppm, as there are no adjacent protons to cause splitting. The absence of the methyl proton signal and the collapse of the aldehydic proton signal to a singlet are definitive indicators of successful deuteration at the methyl position.

-

¹³C NMR: In the ¹³C NMR spectrum of acetaldehyde, two signals are observed: one for the methyl carbon (around δ 31 ppm) and one for the carbonyl carbon (around δ 200 ppm). In the spectrum of Acetaldehyde-d3, the signal for the deuterated methyl carbon (CD3) will exhibit splitting due to coupling with deuterium (which has a spin I=1). This will result in a multiplet, the pattern of which depends on the spectrometer's settings (proton-decoupled or coupled). The carbonyl carbon signal will remain a singlet but may show a slight isotopic shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium results in a shift of the corresponding vibrational frequencies to lower wavenumbers due to the increased mass. The near-infrared spectra of CD3CHO have been reported, showing characteristic absorptions that differ from the unlabeled compound.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and assessing the isotopic purity of Acetaldehyde-d3. In the electron ionization (EI) mass spectrum, the molecular ion peak for Acetaldehyde-d3 will appear at m/z 47, corresponding to [CD3CHO]⁺. The fragmentation pattern will also differ from that of unlabeled acetaldehyde. For example, the loss of a deuterium radical would result in a fragment at m/z 45 ([CD2CHO]⁺), whereas the loss of the CD3 group would lead to a fragment at m/z 29 ([CHO]⁺). Analysis of the relative intensities of the isotopic peaks can be used to determine the degree of deuteration.[4]

Applications in Research and Drug Development

The unique properties of Acetaldehyde-d3 make it a valuable tool in various scientific disciplines, particularly in drug development and metabolism studies.

Internal Standard for Bioanalysis

One of the primary applications of Acetaldehyde-d3 is as an internal standard for the quantitative analysis of acetaldehyde in biological matrices such as blood, plasma, and tissue homogenates.[7] Due to its similar chemical and physical properties to the unlabeled analyte, Acetaldehyde-d3 co-elutes during chromatographic separation and experiences similar matrix effects during ionization in mass spectrometry. However, its different mass allows for its distinct detection. This co-elution and differential detection enable accurate and precise quantification of acetaldehyde, even at low concentrations.

Experimental Protocol: Quantification of Acetaldehyde in Plasma using Headspace GC-MS with Acetaldehyde-d3 as an Internal Standard

This protocol provides a general framework for the analysis of acetaldehyde in plasma. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.

Materials:

-

Plasma samples

-

Acetaldehyde-d3 (internal standard stock solution in water)

-

Acetaldehyde (for calibration standards)

-

Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

-

Headspace vials (20 mL) with magnetic crimp caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

Step-by-Step Methodology:

-

Sample Preparation: a. To a 20 mL headspace vial, add 1 mL of plasma sample. b. Spike the sample with a known amount of Acetaldehyde-d3 internal standard solution. c. For the calibration curve, prepare a series of blank plasma samples spiked with known concentrations of unlabeled acetaldehyde and the same amount of Acetaldehyde-d3 internal standard. d. Add the derivatizing agent (PFBHA) solution to each vial. PFBHA reacts with acetaldehyde to form a more stable and less volatile oxime derivative, which is amenable to GC analysis. e. Immediately seal the vials with magnetic crimp caps.

-

Headspace Incubation and Injection: a. Place the vials in the headspace autosampler. b. Incubate the vials at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile derivatives to partition into the headspace. c. Automatically inject a specific volume of the headspace gas into the GC-MS system.

-

GC-MS Analysis: a. Gas Chromatography: Separate the analytes on a suitable capillary column (e.g., a mid-polar column). The temperature program should be optimized to achieve good separation of the acetaldehyde-PFBHA oxime from other matrix components. b. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the acetaldehyde-PFBHA oxime and its deuterated counterpart. This provides high selectivity and sensitivity.

-

Data Analysis: a. Integrate the peak areas for the selected ions of both the native acetaldehyde derivative and the Acetaldehyde-d3 derivative. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. d. Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mechanistic and Metabolic Studies

The kinetic isotope effect associated with Acetaldehyde-d3 makes it a valuable tool for elucidating reaction mechanisms and metabolic pathways. By comparing the rate of a reaction or metabolic process with unlabeled acetaldehyde versus Acetaldehyde-d3, researchers can determine if the cleavage of a C-H bond at the methyl position is a rate-determining step. This information is critical in drug metabolism studies to understand how a drug candidate is processed in the body and to identify potential sites of metabolic instability.

Safety and Handling

Acetaldehyde-d3 should be handled with the same precautions as unlabeled acetaldehyde. It is a flammable liquid and vapor, and it is harmful if swallowed. It can cause serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer.[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Acetaldehyde-d3 is a versatile and powerful tool for researchers in the fields of drug development, toxicology, and metabolic research. Its well-defined physical and chemical properties, coupled with the kinetic isotope effect, enable its use in a variety of sophisticated applications, most notably as an internal standard for highly accurate and precise quantitative bioanalysis. This guide has provided a comprehensive overview of the synthesis, characterization, and application of Acetaldehyde-d3, with the aim of facilitating its effective and safe use in the laboratory.

References

-

Baldwin, J. E., & Pudussery, R. G. (1968). The Preparation of 2,2,2-Trideuterioacetaldehyde. Chemical Communications (London), 408. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Retrieved from [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). Acetaldehyde: Formula, Manufacturing, & Uses. Retrieved from [Link]

-

Kaseleht, K., Paalme, T., & Nisamedtinov, I. (2011). Quantitative analysis of acetaldehyde in foods consumed by children using SPME/GC-MS(Tof), on-fiber derivatization and deuterated acetaldehyde as an internal standard. Agronomy Research, 9(Special Issue 2), 395-402. Available at: [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (2023). The application of Acetaldehyde. Retrieved from [Link]

-

Wikipedia (n.d.). Acetaldehyde. Retrieved from [Link]

-

Correa, M., & Zwarenstein, H. (2010). Role of acetaldehyde in mediating the pharmacological and behavioral effects of alcohol. Alcohol Research & Health, 33(1-2), 126–133. Available at: [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). Uses of Acetaldehyde in Plastics & Pharma. Retrieved from [Link]

-

Fantuzzi, A., et al. (2020). Millimetre and sub-millimetre spectroscopy of doubly deuterated acetaldehyde (CHD2CHO) and first detection towards IRAS 16293-2422. Astronomy & Astrophysics, 635, A12. Available at: [Link]

-

Smith, D., & Spanel, P. (2005). Mass spectrometric study of a mixture of deuterated acetaldehydes. International Journal of Mass Spectrometry, 244(2-3), 147-154. Available at: [Link]

-

Chemistry LibreTexts (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. agronomy.emu.ee [agronomy.emu.ee]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Determination of acetaldehyde in human blood by a gas chromatographic method with negligible artefactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]

Mass Spectrometry Fragmentation of Acetaldehyde-2,2,2-d3: A Technical Guide

The following technical guide details the mass spectrometry fragmentation of Acetaldehyde-2,2,2-d3 (

Core Directive & Scope

This guide provides a definitive analysis of the electron ionization (EI) fragmentation patterns of Acetaldehyde-2,2,2-d3 (CAS: 19901-15-6). Unlike standard acetaldehyde, the deuterated isotopologue (

Target Audience: Analytical Chemists, DMPK Scientists, and Metabolic Engineers. Primary Application: Tracing ethanol metabolism (ADH/ALDH pathway), validation of aldehyde scavenging mechanisms, and kinetic isotope effect studies.

Physicochemical & MS Fundamentals

Before interpreting the spectrum, the theoretical mass shifts must be established.

| Property | Acetaldehyde ( | Acetaldehyde-2,2,2- | Shift ( |

| Formula | +3 Da | ||

| Molecular Weight | 44.05 | 47.07 | +3 Da |

| Parent Ion ( | +3 Da | ||

| Base Peak | 0 Da (See Mechanism) |

Key Insight: The retention of the base peak at

Experimental Protocol: EI-MS Acquisition

To replicate the fragmentation data described below, ensure your quadrupole or ToF instrument is calibrated to the following parameters. This protocol ensures a self-validating system where the ratio of

Step-by-Step Acquisition Workflow

-

Inlet System: Gas Chromatography (GC) or Direct Insertion Probe (DIP).

-

Note: For GC, use a wax-based column (e.g., DB-WAX) due to acetaldehyde's high volatility (bp 20.2 °C).

-

-

Ion Source: Electron Ionization (EI).[1]

-

Energy: 70 eV (Standard).[1]

-

Source Temp: 200°C. (Avoid excessive heat to minimize thermal decomposition prior to ionization).

-

-

Mass Analyzer: Scan range

10–60.-

Reasoning: The molecular ion is small; excluding lower masses risks missing the diagnostic

(

-

-

Validation Check:

-

Verify the absence of

44 (unlabeled contaminant). -

Confirm

47 is present (though abundance may be low due to instability).

-

Fragmentation Mechanisms & Pathway Analysis

The fragmentation of Acetaldehyde-2,2,2-d3 is dominated by Alpha-Cleavage (

Primary Pathway: -Cleavage (Formation of Acylium Ions)

Upon ionization (

-

Path A: Loss of Methyl Radical (

)-

Mechanism: Homolytic fission of the C–C bond.[1]

-

Product: The charge remains on the oxygen-containing fragment, forming the formyl cation (

). -

Observation:

29. -

Significance: This peak is identical to the unlabelled standard, proving the aldehydic hydrogen is retained.

-

-

Path B: Loss of Aldehydic Hydrogen (

)-

Mechanism: Homolytic fission of the C–H bond (aldehydic).

-

Product: The acetyl cation (

). -

Observation:

46. -

Significance: This corresponds to the

peak. In the

-

Secondary Pathway: Inductive Cleavage & Scrambling

-

Inductive Cleavage:

-

The electron-withdrawing oxygen can pull electron density, leading to heterolytic cleavage where the alkyl group retains the positive charge.

-

Product:

methyl cation. -

Observation:

18.

-

-

H/D Scrambling (The "Jochims Effect"):

-

Research by Jochims et al. (1978) indicates that prior to fragmentation, the molecular ion can undergo hydrogen/deuterium exchange between the methyl and formyl groups.

-

Scrambled Species:

. -

Fragment:

-cleavage of this scrambled ion yields -

Observation:

30. -

Note: The presence of

30 is the definitive marker for intramolecular scrambling in this molecule.

-

Data Interpretation & Visualization

Table 1: Diagnostic Ion List for Acetaldehyde-2,2,2-d3

| m/z | Ion Composition | Origin / Mechanism | Relative Abundance (Est.) |

| 47 | Parent Ion ( | Low (<10%) | |

| 46 | Loss of H . | High | |

| 30 | Scrambling Product . Loss of | Low-Medium | |

| 29 | Base Peak . Loss of | 100% (Base) | |

| 18 | Methyl Cation . Inductive cleavage. | Medium |

Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways, including the scrambling mechanism verified by NIST data.

Figure 1: Mechanistic fragmentation map of Acetaldehyde-2,2,2-d3. Solid lines represent primary EI pathways; dashed lines indicate scrambling phenomena observed in high-energy collisions.

References

-

NIST Mass Spectrometry Data Center. Acetaldehyde-2,2,2-d3: Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]

-

Jochims, H.W., Lohr, W., & Baumgartel, H. (1978). Photoionization mass spectrometry studies of deuterated acetaldehydes.[4] Chemical Physics Letters, 54(3), 594-600. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethanal (acetaldehyde) - fragmentation pattern. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aldehydes). [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. youtube.com [youtube.com]

- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 4. Acetaldehyde-2,2,2-d3 [webbook.nist.gov]

- 5. Acetaldehyde [webbook.nist.gov]

- 6. Acetaldehyde [webbook.nist.gov]

- 7. Acetaldehyde [webbook.nist.gov]

- 8. Acetaldehyde-2,2,2-d3 [webbook.nist.gov]

Navigating the Isotopic Landscape: A Technical Guide to Commercial Acetaldehyde-2,2,2-d3 for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become an indispensable tool for achieving reliable quantification in bioanalytical studies. Among these, Acetaldehyde-2,2,2-d3 (CD₃CHO), a deuterated analog of acetaldehyde, plays a crucial role. This technical guide provides an in-depth exploration of the commercial landscape of Acetaldehyde-2,2,2-d3, offering insights into its synthesis, quality control, and practical applications to empower researchers in their experimental design and execution.

The Significance of Deuterated Analogs in Modern Research

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. This seemingly subtle difference imparts a significant change in the vibrational energy of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The stronger C-D bond leads to a higher activation energy for bond cleavage, a phenomenon known as the kinetic isotope effect. In drug metabolism studies, replacing hydrogen atoms at metabolic "hot spots" with deuterium can slow down enzymatic breakdown, altering the pharmacokinetic profile of a drug.

Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification. By adding a known amount of the deuterated analog to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements of the corresponding non-deuterated analyte.

Commercial Suppliers of High-Purity Acetaldehyde-2,2,2-d3

The quality of a deuterated standard is critical for the integrity of experimental data. Researchers should source Acetaldehyde-2,2,2-d3 from reputable suppliers who provide comprehensive certificates of analysis detailing isotopic and chemical purity. Two prominent suppliers in this space are:

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (%) | Storage Conditions |

| Sigma-Aldrich (Merck) | 487767 | ≥98 | ≥98 (CP) | −20°C |

| Cambridge Isotope Laboratories, Inc. (CIL) | Varies | Typically ≥98 | High | Inquire for details |

Note: It is imperative to consult the supplier's specific documentation for the most up-to-date product specifications.

Synthesis and Quality Control: Ensuring Analytical Integrity

The synthesis of Acetaldehyde-2,2,2-d3 typically involves the oxidation of deuterated ethanol (CD₃CH₂OH) or the reduction of a deuterated acetyl derivative. The choice of synthetic route and purification methods directly impacts the final purity of the product.

A robust quality control (QC) workflow is essential to verify the identity and purity of Acetaldehyde-2,2,2-d3. This process ensures that the material is suitable for its intended analytical purpose.

Quality Control Workflow

Caption: A generalized workflow for the quality control of commercially supplied Acetaldehyde-2,2,2-d3.

Key Analytical Techniques for Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the molecule and determining the degree of deuteration.[1] In the ¹H NMR spectrum of Acetaldehyde-2,2,2-d3, the characteristic quartet of the methyl protons seen in acetaldehyde will be absent, while the aldehydic proton will appear as a singlet. The presence of any residual proton signals in the methyl region allows for the quantification of isotopic purity.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the deuterated compound. For Acetaldehyde-2,2,2-d3, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled analog.[3] Gas chromatography-mass spectrometry (GC-MS) is often employed to assess both chemical and isotopic purity.[4]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the chemical purity of the compound by separating it from any non-deuterated acetaldehyde or other synthesis-related impurities.[5]

Applications in Research and Drug Development

The primary application of Acetaldehyde-2,2,2-d3 is as an internal standard in quantitative bioanalysis using mass spectrometry.[6] Its utility spans various stages of drug discovery and development, from preclinical pharmacokinetic studies to clinical trial sample analysis.

Workflow for Bioanalytical Quantification using Acetaldehyde-2,2,2-d3

Caption: A typical workflow for quantifying acetaldehyde in biological samples using Acetaldehyde-2,2,2-d3 as an internal standard.

Experimental Protocol: Quantification of Acetaldehyde in a Biological Matrix

This protocol outlines a general procedure for the quantification of acetaldehyde in a biological sample, such as plasma, using Acetaldehyde-2,2,2-d3 as an internal standard and derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS analysis.[7][8]

Materials:

-

Biological matrix (e.g., plasma)

-

Acetaldehyde-2,2,2-d3 solution (internal standard)

-

Acetaldehyde standard solutions for calibration curve

-

2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile/acid

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Protein precipitation solvent (e.g., cold acetonitrile)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of Acetaldehyde-2,2,2-d3 internal standard solution at a known concentration.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer 200 µL of the supernatant to a clean tube.

-

Add 50 µL of DNPH solution.

-

Vortex and incubate at room temperature for 30 minutes, protected from light.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample onto the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the derivatized acetaldehyde from matrix components.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) transitions:

-

Acetaldehyde-DNPH derivative: Monitor the specific parent-to-fragment ion transition.

-

Acetaldehyde-2,2,2-d3-DNPH derivative: Monitor the corresponding +3 mass unit shifted parent-to-fragment ion transition.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the acetaldehyde-DNPH derivative to the Acetaldehyde-2,2,2-d3-DNPH derivative against the concentration of the acetaldehyde standards.

-

Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Handling and Storage: Maintaining Compound Stability

Acetaldehyde and its deuterated analog are volatile and reactive compounds requiring careful handling and storage to maintain their integrity.

-

Storage: Acetaldehyde-2,2,2-d3 should be stored at the supplier-recommended temperature, typically -20°C, in a tightly sealed container to prevent evaporation and degradation.[3] The product may be supplied in ampules under an inert atmosphere.

-

Handling: Due to its volatility and potential health hazards, Acetaldehyde-2,2,2-d3 should be handled in a well-ventilated fume hood.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Stability: Acetaldehyde can polymerize, especially in the presence of acid or metal catalysts. It is also sensitive to air and light.[9] Solutions should be prepared fresh and stored under appropriate conditions for short periods.

Conclusion

Acetaldehyde-2,2,2-d3 is a vital tool for researchers and drug development professionals engaged in quantitative bioanalysis. By understanding the commercial sources, the importance of stringent quality control, and the proper application and handling of this deuterated standard, scientists can ensure the generation of high-quality, reliable data. This guide serves as a foundational resource to aid in the effective utilization of Acetaldehyde-2,2,2-d3, ultimately contributing to the advancement of pharmaceutical science.

References

-

PrepChem. (n.d.). Preparation of acetaldehyde (ethanal). Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChromTM Acetaldehyde Assay Kit (EACT-100). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2007, January 21). Acetaldehyde synthesis. Retrieved from [Link]

-

Megazyme. (n.d.). ACETALDEHYDE Assay Kit Data. Retrieved from [Link]

-

YouTube. (2021, September 2). NMR spectrum of acetaldehyde | NMR spectroscopy. Retrieved from [Link]

- Gao, P., et al. (2018). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Organic Letters, 20(15), 4642-4646.

- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

PubChem. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]

-

protocols.io. (2024, May 24). Acetaldehyde Quantification in Microbial Fermentation Samples. Retrieved from [Link]

- Israel, Y., et al. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 36(9), 1610-1616.

-

Krackeler Scientific, Inc. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]

- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2125.

- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2125.

-

NIST. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Lee, S., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research, 32(1), 59-65.

-

ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]

-

SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]

-

Chemstock. (n.d.). acetaldehyde soln.abt 20-30% pract. Retrieved from [Link]

-

Chegg. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of acetaldehyde. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Acetaldehyde. Retrieved from [Link]

- Peterson, A. L., & Waterhouse, A. L. (2016). (1)H NMR: A Novel Approach To Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione in Model Wine. Journal of Agricultural and Food Chemistry, 64(36), 6869–6878.

-

ResearchGate. (2025, August 6). 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Acetaldehyde-2,2,2-d3 | Krackeler Scientific, Inc. [krackeler.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wcu.edu [wcu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Understanding Acetaldehyde-2,2,2-d3 in a Research Context

An In-depth Technical Guide to the Safety Data Sheet for Acetaldehyde-2,2,2-d3

For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde-2,2,2-d3 (CD₃CHO) is a deuterated isotopologue of acetaldehyde, a critical compound in both industrial and biological systems. In the realm of advanced research and pharmaceutical development, its utility is significant. The deuterium-labeled methyl group serves as a powerful tool in mechanistic studies, allowing scientists to trace metabolic pathways and elucidate reaction kinetics without altering the fundamental chemical reactivity of the molecule. It is particularly valuable in studies involving cytochrome P450 metabolism, alcohol dehydrogenase activity, and as an internal standard in mass spectrometry-based analyses.

However, the incorporation of deuterium does not mitigate the inherent hazards of the parent acetaldehyde molecule. This guide provides a deep dive into the safety data sheet (SDS) for Acetaldehyde-2,2,2-d3, moving beyond a simple recitation of sections to offer a practical, risk-based framework for its safe handling, use, and disposal. As a Senior Application Scientist, the causality behind each safety protocol is emphasized to ensure a culture of informed, proactive safety in the laboratory.

Section I: Decoding the Hazard Profile

The safety profile of Acetaldehyde-2,2,2-d3 is fundamentally that of acetaldehyde. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks at a glance.

Immediate and Acute Hazards: The "Handle with Extreme Caution" Protocol

The most immediate dangers posed by this compound are its extreme flammability and its irritant properties. These hazards demand rigorous adherence to protocols to prevent acute injury or catastrophic laboratory incidents.

-

Extreme Flammability: Acetaldehyde-2,2,2-d3 is classified as a Flammable Liquid, Category 1, the highest risk category.[1][2] This is a direct consequence of its physical properties: a very low boiling point (approx. 21°C) and a flash point of -40°C. This means that at standard room temperature, the liquid readily evaporates to form a vapor that can mix with air to create an explosive mixture.[3] The causality is clear: any source of ignition—a spark from electrical equipment, static discharge, or an open flame—can lead to a violent fire or explosion.[4][5] Therefore, all work must be conducted within a certified chemical fume hood, and all potential ignition sources must be rigorously excluded from the work area.[6]

-

Respiratory and Eye Irritation: The compound is a potent irritant.[1][2] Inhalation of its vapors can cause significant respiratory tract irritation (STOT SE 3).[1][7][8] Direct contact with the liquid or concentrated vapor will cause serious eye irritation.[1][7][9] This is due to the aldehyde functional group's reactivity with biological macromolecules in the mucous membranes and eyes.

Long-Term Health Hazards: The Chronic Exposure Protocol

Beyond the immediate risks, repeated or prolonged exposure to Acetaldehyde-2,2,2-d3 carries severe, long-term health consequences.

-

Carcinogenicity: Acetaldehyde is classified as a Category 1B carcinogen ("May cause cancer") and is suspected of causing cancer by IARC and other regulatory bodies.[7][8][10][11] This classification is based on sufficient evidence of carcinogenicity in animal studies, where inhalation has been linked to nasal tumors.[12] The mechanism involves the compound's ability to form DNA adducts, leading to genetic damage.

-

Mutagenicity: The compound is also classified as a Category 2 mutagen ("Suspected of causing genetic defects").[5][7][8][10] This aligns with its carcinogenic properties, as the ability to damage genetic material is a key step in the initiation of cancer.[11]

This dual long-term hazard profile necessitates that Acetaldehyde-2,2,2-d3 be treated as a "select carcinogen" under laboratory safety standards. This requires designated work areas, stringent containment procedures, and rigorous decontamination protocols.[6]

| Hazard Classification | GHS Category | Hazard Statement | Rationale & Implication |

| Flammable Liquid | Category 1 | H224: Extremely flammable liquid and vapor.[1] | Low boiling point and flash point create a severe fire and explosion risk. Requires strict control of ignition sources and use of explosion-proof equipment.[4] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] | Vapors and liquid are damaging to the eyes. Mandates the use of chemical splash goggles and a face shield.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] | Inhalation of vapors can damage the respiratory tract. All work must be performed in a chemical fume hood.[5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[5] | The compound can damage genetic material. Requires stringent containment to prevent exposure.[10] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[7][10] | Confirmed animal carcinogen and reasonably anticipated to be a human carcinogen. Must be handled in designated areas with specific cancer hazard signage.[6] |

Section II: Proactive Safety - Engineering Controls, PPE, and Storage

A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment (PPE), and administrative protocols work in concert to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for Acetaldehyde-2,2,2-d3 is a certified chemical fume hood.[6] This is non-negotiable. The hood provides essential ventilation to keep vapor concentrations below explosive limits and away from the user's breathing zone. All equipment used within the hood, such as stir plates or heating mantles, must be explosion-proof.[4][6] Emergency eyewash stations and safety showers must be immediately accessible in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on the specific hazards of the compound.

| PPE Category | Specification | Justification |

| Hand Protection | Neoprene or butyl rubber gloves. Consider double-gloving. | Provides resistance to chemical breakthrough. Double-gloving is a best practice when handling potent carcinogens.[6] |

| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and high vapor concentrations.[6] |

| Body Protection | A fire-resistant lab coat. | Protects against splashes and provides a crucial barrier in the event of a flash fire.[6] |

| Respiratory Protection | Not typically required when using a fume hood. | In the event of a large spill or engineering control failure, a full-face respirator with appropriate cartridges may be necessary for emergency response.[13] |

Storage and Handling: Maintaining Chemical Integrity and Safety

Proper storage is critical to prevent accidents and degradation of this air-sensitive compound.[6]

-

Temperature: Store in a refrigerator or dedicated flammable materials storage unit at 2-8°C.[2][14] This reduces the vapor pressure and rate of evaporation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6][13] Acetaldehyde can slowly oxidize in the presence of air to form unstable peroxides, which can explode upon concentration or heating.[2]

-

Containment: The container must be kept tightly sealed and stored upright in a secondary container to prevent leakage.[4][6] The storage location, such as a flammable storage cabinet, must be clearly labeled with "CANCER HAZARD" signage.[6]

Section III: Physicochemical Properties and Their Safety Implications

Understanding the chemical's properties provides the scientific basis for the safety protocols.

| Property | Value | Safety Implication |

| Molecular Formula | C₂HD₃O | Deuterated isotopologue. |

| Molecular Weight | 47.07 g/mol [1] | |

| Boiling Point | ~21 °C | The liquid will boil and rapidly vaporize at slightly above room temperature, increasing fire and inhalation risks. |

| Flash Point | -40 °C (-40 °F) | Vapors can be ignited by a spark or flame even at very low temperatures. |

| Vapor Density | >1 (heavier than air) | Vapors will sink and can accumulate in low-lying areas, potentially traveling to a distant ignition source.[3] |

| Autoignition Temp. | 175 °C (347 °F) | The substance can ignite without a spark if it comes into contact with a surface at or above this temperature. |

| CAS Number | 19901-15-6[1] | Unique identifier for Acetaldehyde-2,2,2-d3. |

Section IV: Experimental and Emergency Protocols

Experimental Workflow: Preparation of a Stock Solution

This protocol outlines the essential steps for safely preparing a solution, a common task in a research setting.

Caption: Safe handling workflow for Acetaldehyde-2,2,2-d3.

Step-by-Step Methodology:

-

Preparation: Before retrieving the chemical, don all required PPE. Designate a specific area within the chemical fume hood for the procedure and ensure it is clearly labeled. Assemble all necessary glassware and equipment, ensuring any electronic devices are explosion-proof and properly grounded to prevent static discharge.[4][6]

-

Equilibration: Retrieve the sealed vial from its 2-8°C storage.[2] Place it within the designated area of the fume hood and allow it to slowly warm to the ambient temperature of the hood. Causality: Opening a cold vial can cause atmospheric moisture to condense inside, contaminating the air-sensitive compound.

-

Aliquoting: Using a properly sized, gas-tight syringe, pierce the septum of the vial. Withdraw the desired volume of liquid.

-

Dilution: Immediately dispense the liquid into the receiving flask containing the desired solvent. This flask should ideally be sealed with a septum to minimize the escape of vapors.

-

Resealing: Immediately and tightly reseal the primary Acetaldehyde-2,2,2-d3 container.

-

Decontamination & Disposal: Decontaminate the syringe and any other contaminated reusable equipment. All disposable items (e.g., syringe tips, wipes) must be placed in a designated, sealed hazardous waste container.[10] Wipe down the work surface.

-

Storage: Return the primary container to its designated, labeled storage location.[6]

Emergency Response Decision Tree

In the event of an accident, a clear and logical response is critical.

Caption: Emergency response decision tree for Acetaldehyde-2,2,2-d3.

-

In Case of Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] For eye contact, hold the eyelids open during flushing. Remove all contaminated clothing. Seek immediate medical attention.[6]

-

In Case of Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

-

In Case of a Spill: Evacuate all non-essential personnel. Remove all sources of ignition.[13] For a small spill, use an absorbent material or spill pillow to contain the liquid. For a large spill, evacuate the laboratory and contact emergency services.[13]

-

In Case of Fire: Use a carbon dioxide or dry chemical fire extinguisher. Do NOT use water, as it may be ineffective and can spread the flammable liquid.[3]

Conclusion

Acetaldehyde-2,2,2-d3 is an invaluable tool for scientific discovery, but its utility is matched by its significant hazard profile. A thorough understanding of its extreme flammability, irritant properties, and long-term carcinogenic and mutagenic potential is not merely a regulatory requirement but a scientific and ethical responsibility. By integrating the principles of the Safety Data Sheet into a framework of proactive, informed safety—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can harness the power of this compound while ensuring the well-being of themselves and their colleagues.

References

-

Jubilant Ingrevia Limited. Acetaldehyde Safety Data Sheet. Link

-

Airgas. (2021). SAFETY DATA SHEET - Acetaldehyde. Link

-

Sigma-Aldrich. Acetaldehyde - Product Safety Information. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Acetaldehyde Summary). Link

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde Fact Sheet. Link

-

ChemicalBook. (2019). Acetaldehyde-Hazard and Toxicity. Link

-

Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. Link

-

CDN Isotopes. Acetaldehyde-d4 Product Information. Link

-

Carl ROTH. (2021). Safety Data Sheet: Acetaldehyde. Link

-

Fisher Scientific. (2015). Safety Data Sheet: Acetaldehyde. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetaldehyde. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 177, Acetaldehyde. Link

-

Agilent Technologies. (2024). Acetaldehyde - Safety Data Sheet. Link

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetaldehyde diethyl acetal. Link

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Acetaldehyde-d4. Link

-

Cambridge Isotope Laboratories, Inc. Acetaldehyde-D₄ (D, 99%) Product Information. Link

-

HPC Standards. D4-Acetaldehyde Product Information. Link

-

Sigma-Aldrich. Acetaldehyde-d4 Product Information. Link

Sources

- 1. Acetaldehyde-2,2,2-d3 | C2H4O | CID 140625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bmrservice.com [bmrservice.com]

- 5. carlroth.com [carlroth.com]

- 6. wcu.edu [wcu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. More is on the way! | Airgas [airgas.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetaldehyde-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. web.stanford.edu [web.stanford.edu]

- 14. isotope.com [isotope.com]

Methodological & Application

Acetaldehyde-2,2,2-d3 as an internal standard for GC-MS

Application Note: High-Fidelity Quantitation of Acetaldehyde using Acetaldehyde-2,2,2-d3 by GC-MS

Executive Summary

Acetaldehyde (AA) analysis is notoriously difficult due to its high volatility (BP: 20.2°C), high reactivity, and the potential for artifactual formation from ethanol oxidation during sample preparation. This guide details the application of Acetaldehyde-2,2,2-d3 (

Two distinct protocols are provided:

-

Static Headspace (HS-GC-MS): For residual solvents in pharmaceuticals and water-soluble matrices.

-

Cysteamine Derivatization (Liquid Injection): For biological fluids (blood/plasma) where preventing ex vivo ethanol oxidation is critical.

Chemical & Physical Properties

| Property | Native Acetaldehyde | Acetaldehyde-2,2,2-d3 |

| Formula | ||

| CAS Number | 75-07-0 | 1632-89-9 |

| Molecular Weight | 44.05 g/mol | 47.07 g/mol |

| Boiling Point | 20.2°C | ~19-20°C |

| Target Ion (EI) | m/z 44 ( | m/z 47 ( |

| Key Shift | - | +3 Da (Methyl group labeled) |

Technical Note: The aldehydic proton in Acetaldehyde-2,2,2-d3 is not deuterated.[1] This is advantageous as the methyl-

group is chemically stable and non-exchangeable under standard analytical conditions, whereas aldehydic protons can sometimes undergo exchange in protic solvents.

Critical Challenges & Solutions

The "Ethanol Artifact" Problem

In biological samples containing ethanol, enzymatic or chemical oxidation during sample storage or heating (e.g., headspace incubation) can generate "fake" acetaldehyde, leading to massive overestimation (up to 3000%).

-

Solution: Use Cysteamine (Protocol B) to instantly sequester acetaldehyde as a stable thiazolidine derivative at room temperature, halting artifact formation.

The "Fragment Trap" in Mass Spectrometry

When using

-

Risk: Many acetaldehyde derivatives (like thiazolidines) fragment by losing the methyl group. If you monitor the

fragment, you lose the isotopic tag, making the IS indistinguishable from the analyte. -

Solution: You must monitor the Molecular Ion (

) or a fragment retaining the methyl group.

Protocol A: Static Headspace GC-MS

Best for: Residual solvents in pharmaceuticals (USP <467>), water, and simple food matrices.

Instrumentation & Conditions

-

GC System: Agilent 7890B / 5977B MSD (or equivalent).

-

Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or equivalent cyanopropylphenyl phase.

-

Inlet: Split 10:1, 200°C.

-

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

Headspace Sampler Parameters:

| Parameter | Setting |

|---|---|

| Oven Temperature | 80°C |

| Loop Temperature | 90°C |

| Transfer Line | 100°C |

| Vial Equilibration | 20 min (with shaking) |

MSD Parameters (SIM Mode):

| Compound | Quant Ion (m/z) | Qualifier Ion (m/z) | Dwell Time |

|---|---|---|---|

| Acetaldehyde | 44.0 | 43.0, 29.0 | 50 ms |

| Acetaldehyde-d3 | 47.0 | 46.0, 32.0 | 50 ms |

Procedure

-

Standard Prep: Prepare a stock solution of Acetaldehyde (1000 µg/mL) in cold water (

). -

IS Prep: Prepare Acetaldehyde-2,2,2-d3 (1000 µg/mL) in cold water.

-

Sample Loading: Transfer 5.0 mL of sample into a 20 mL headspace vial.

-

IS Spiking: Add 50 µL of IS solution (Final conc: 10 µg/mL) through the septum immediately before capping to minimize volatility losses.

-

Analysis: Incubate and inject. Calculate the Response Ratio (

).

Protocol B: Cysteamine Derivatization GC-MS

Best for: Blood, Plasma, Breath Condensate, and tissues containing ethanol.

Reaction Mechanism

Acetaldehyde reacts with Cysteamine (2-aminoethanethiol) at neutral/acidic pH to form 2-methylthiazolidine .

-

Native Product: 2-methylthiazolidine (MW 103).

-

IS Product: 2-(methyl-

)-thiazolidine (MW 106).

Experimental Workflow

Figure 1: Workflow for Cysteamine Derivatization preventing ethanol artifacts.

Step-by-Step Protocol

-

Reagent Prep: Prepare 1 M Cysteamine HCl in water. Adjust pH to ~4.5.

-

Sample Prep: Aliquot 500 µL of blood/plasma into a vial.

-

IS Addition: Add 10 µL of Acetaldehyde-2,2,2-d3 (100 µg/mL).

-

Derivatization: Immediately add 50 µL of Cysteamine solution. Vortex for 30 seconds.

-

Why? Cysteamine competes with ethanol oxidation, locking AA into the thiazolidine form.

-

-

Incubation: Let stand at Room Temp for 15 minutes.

-

Extraction: Add 200 µL Dichloromethane (DCM). Vortex 2 min. Centrifuge (3000 rpm, 5 min).

-

Injection: Inject 1 µL of the lower DCM layer into GC-MS.

MS Parameters (Critical Settings)

-

Column: DB-5MS or HP-5.

-

Quantification Ions:

-

Native (2-methylthiazolidine): Monitor m/z 103 (

).-

Note: The base peak is m/z 88 (

). DO NOT USE m/z 88 for quantification, as it loses the distinguishing methyl group.

-

-

IS (2-methyl-

-thiazolidine): Monitor m/z 106 (

-

Expert Commentary & Troubleshooting

Linearity & Calibration

-